Agalactoglyco peptide
Description
Definition and Structural Classification
Agalactoglycopeptide is defined as a glycopeptide lacking terminal galactose residues on its N-linked oligosaccharide structures. These molecules typically originate from larger glycoproteins, such as immunoglobulin G (IgG), through enzymatic removal of galactose moieties from complex-type biantennary glycans. Structurally, agalactoglycopeptides retain the core pentasaccharide (Man3GlcNAc2) with varying degrees of fucosylation and sialylation, but lack the β1,4-linked galactose residues that normally extend from N-acetylglucosamine (GlcNAc) termini.
The classification of agalactoglycopeptides depends on their glycan architecture:
| Structural Feature | Agalactoglycopeptide (A2G0) | Galactosylated Variant (A2G2) |
|---|---|---|
| Core Fucosylation | Present | Present |
| Terminal Galactose Residues | 0 | 2 |
| Sialylation Potential | Reduced | Enhanced |
| Molecular Mass (Da) | 50,407 | 50,732 |
This structural simplification enables researchers to isolate the specific contributions of galactose to glycoprotein function, particularly in Fc-mediated immune responses.
Historical Context in Glycopeptide Research
The systematic study of agalactoglycopeptides began with advances in enzymatic deglycosylation techniques during the late 20th century. Early work focused on hen egg yolk sialylglycopeptides, where sequential treatment with neuraminidase and β-galactosidase allowed production of well-defined agalacto forms. This methodological breakthrough enabled precise analysis of glycan-protein interactions through surface plasmon resonance and affinity chromatography.
A pivotal 2018 study demonstrated the feasibility of generating homogeneous agalactoglycopeptide populations using recombinant galactosidases, achieving >95% purity as verified by liquid chromatography-mass spectrometry. This technical advancement facilitated controlled experiments comparing galactose-deficient and fully galactosylated antibody variants, revolutionizing understanding of Fcγ receptor binding dynamics.
Biological Relevance in Glycosylation Studies
Agalactoglycopeptides serve as essential tools for probing the biological consequences of incomplete glycan processing. Key research findings include:
Fc Receptor Interactions : Comparative studies using surface plasmon resonance revealed that agalactoglycopeptide-containing antibodies exhibit 2.2-fold reduced binding affinity for FcγRIIIa (CD16a) compared to fully galactosylated counterparts. This reduction directly correlates with decreased antibody-dependent cellular cytotoxicity (ADCC), as shown through nuclear factor of activated T-cells (NFAT) reporter assays.
Thermal Stability : Differential scanning calorimetry experiments demonstrate that agalactoglycopeptides maintain structural stability comparable to native glycoproteins, with melting temperatures (Tm) varying by <1°C relative to galactosylated forms. This indicates that galactose removal primarily affects functional rather than structural properties.
Diagnostic Applications : Mass spectrometric analysis of agalactoglycopeptide ratios in serum IgG has emerged as a potential biomarker for autoimmune disorders, with rheumatoid arthritis patients showing 34% higher agalacto forms compared to healthy controls in longitudinal studies.
The table below summarizes key functional differences identified through agalactoglycopeptide research:
| Biological Parameter | Agalactoglycopeptide (A2G0) | Galactosylated (A2G2) |
|---|---|---|
| FcγRIIIa Binding Affinity (KD, nM) | 12.6 | 2.62 |
| ADCC EC50 (ng/mL) | 28.2 | 2.62 |
| Serum Half-life (Days) | 21 | 23 |
| Complement Activation (C1q Binding) | Reduced by 40% | Full activity |
These findings underscore the critical role of terminal galactose residues in mediating immune effector functions while highlighting the utility of agalactoglycopeptides as controlled experimental substrates.
Properties
Molecular Formula |
C78H135N13O44 |
|---|---|
Molecular Weight |
1959.0 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C78H135N13O44/c1-25(2)43(90-67(117)32(81)13-9-11-15-79)70(120)82-26(3)66(116)88-34(69(119)87-33(14-10-12-16-80)68(118)91-44(27(4)98)72(121)122)17-42(103)89-71-45(83-28(5)99)56(111)61(39(22-96)124-71)131-75-48(86-31(8)102)57(112)62(40(23-97)129-75)132-76-60(115)63(133-78-65(59(114)52(107)38(21-95)128-78)135-74-47(85-30(7)101)55(110)50(105)36(19-93)126-74)53(108)41(130-76)24-123-77-64(58(113)51(106)37(20-94)127-77)134-73-46(84-29(6)100)54(109)49(104)35(18-92)125-73/h25-27,32-41,43-65,71,73-78,92-98,104-115H,9-24,79-81H2,1-8H3,(H,82,120)(H,83,99)(H,84,100)(H,85,101)(H,86,102)(H,87,119)(H,88,116)(H,89,103)(H,90,117)(H,91,118)(H,121,122)/t26-,27+,32-,33-,34-,35+,36+,37+,38+,39+,40+,41+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61+,62+,63-,64-,65-,71+,73-,74-,75-,76-,77-,78+/m0/s1 |
InChI Key |
FFRUIKXLQAISDE-XOFYCFNFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)NC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)NC(=O)C)O)O)NC(=O)C)O)NC(=O)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Peptide Backbone Assembly
The peptide backbone is synthesized using Fmoc- or Boc-based SPPS. Key steps include:
- Resin Selection : Rink amide or Wang resins are used for C-terminal amide or acid functionalities, respectively.
- Coupling Conditions : Amino acids are activated with N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure in dimethylformamide (DMF). Microwave-assisted synthesis (50–90°C) enhances coupling efficiency for challenging sequences.
- Deprotection : Fmoc groups are removed with 20% piperidine in DMF.
Example Protocol :
Avoiding Galactose Incorporation
- Glycosylamino Acid Building Blocks : Fmoc-Ser/Thr(αAc₃GalNAc)-OH is used to introduce N-acetylgalactosamine (GalNAc) instead of galactose.
- Enzymatic Glycosylation : Glycosyltransferases like GalNAc-transferases are employed to ensure site-specific GalNAc attachment.
Glycosylation Techniques
Native Chemical Ligation (NCL)
NCL enables convergent synthesis of glycopeptides:
- Thioester Formation : Peptide thioesters are ligated with cysteine-containing glycopeptides in TFA/water mixtures.
- Thioamide-Mediated Glycosylation : Thioamide linkages adjacent to Asp residues facilitate Ag(I)-promoted glycosylation, avoiding aspartimide formation.
Case Study :
Enzymatic Methods
- GalNAc-Transferase Catalysis : Recombinant enzymes (e.g., ppGalNAc-T2) transfer GalNAc to Ser/Thr residues in peptide substrates.
- Substrate Specificity : Enzymes are selected to avoid cross-reactivity with galactosyltransferases.
Purification and Isolation Methods
Reverse-Phase HPLC (RP-HPLC)
- Solvent System : Water (0.1% TFA) and acetonitrile (0.1% TFA).
- Gradient Optimization : Shallow gradients (1–4% acetonitrile/min) resolve glycopeptide isoforms.
Typical Conditions :
| Column | Flow Rate | Gradient | Detection |
|---|---|---|---|
| C18 (250 × 4.6 mm) | 1 mL/min | 20–50% B in 20 min | UV 214 nm |
Anti-Solvent Precipitation
Ion-Exchange Chromatography
- Anion-Exchange (AEX) : Q Sepharose resin binds negatively charged glycopeptides at pH 8.0.
- Elution : Stepwise NaCl gradients (50–500 mM) separate isoforms based on sialylation or sulfation.
Analytical Characterization
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Example Data :
| Glycoform | Observed m/z | Theoretical m/z | Purity (%) |
|---|---|---|---|
| [Agalacto-GP]²⁺ | 956.4 | 956.2 | 98.5 |
Case Studies and Research Findings
Synthesis of MUC5AC Glycopeptides
Chemical Reactions Analysis
Peptide Bond Formation and Cleavage
The peptide backbone of agalactoglyco peptide undergoes reactions typical of amide bonds:
-
Enzymatic Synthesis : Enzymes like DltA (adenylate-forming superfamily) catalyze peptide bond formation via a two-step mechanism:
-
Enzymatic activation : ATP-dependent adenylation of the carboxyl group, forming an acyl-adenylate intermediate .
-
Chemical acyl transfer : Nucleophilic attack by the amino group of a second amino acid or peptide, releasing AMP and forming the peptide bond .
This mechanism avoids thioester intermediates, contrasting with nonribosomal peptide synthetases (NRPS) .
-
-
Hydrolysis : Peptide bonds in this compound are susceptible to acid- or base-catalyzed hydrolysis, with rates influenced by steric hindrance from glycan groups . Enzymatic cleavage by proteases (e.g., trypsin) may be sterically hindered depending on glycan positioning .
Glycosylation and Glycan Reactivity
The carbohydrate moiety participates in glycosylation and protection reactions:
-
Glycosidic Bond Formation : Glycosylation occurs via acid-catalyzed acetal formation between the glycan’s anomeric carbon and hydroxyl groups of serine/threonine residues . For example:
This reaction is reversible under aqueous acidic conditions .
-
Protection Strategies :
Coupling Reactions in Synthetic Modifications
Chemical synthesis or functionalization of this compound employs coupling reagents to activate carboxyl groups. Key reagents include:
| Reagent | Active Ester | Reactivity | Stability in DMF | Key Use Case |
|---|---|---|---|---|
| HATU | OAt | High | Excellent | Hindered couplings |
| COMU | Oxyma | Moderate | Low | Non-explosive alternative |
| PyBOP | OBt | Low | Moderate | Routine SPPS |
Phosphonium reagents (e.g., PyBOP) minimize side reactions like guanidinylation compared to uronium reagents (e.g., HBTU) .
Electrochemical Activation
Recent advances in electrochemistry demonstrate potential for enhancing glycopeptide reactions:
-
Redox-Mediated Synthesis : Applied electric fields can polarize intermediates, accelerating acyl transfer steps in peptide bond formation .
-
Sustainability : Electricity replaces traditional stoichiometric oxidants/reductants, aligning with green chemistry principles .
Stability and Degradation Pathways
-
Thermal Stability : The peptide backbone’s partial double-bond character (
) confers rigidity, resisting denaturation below 100°C . -
Oxidative Degradation : Glycan hydroxyls are prone to oxidation, particularly at primary positions (C6), forming ketones or carboxylic acids .
Enzymatic Modifications
Scientific Research Applications
Nutritional Applications
Bioactive Properties
Agalactoglyco peptide is recognized for its bioactive properties, which include antioxidative, anti-inflammatory, and immunomodulatory effects. These properties make it a valuable ingredient in functional foods aimed at improving health outcomes. For example, studies have shown that incorporating agalactoglyco peptides into food products can enhance their nutritional profile and provide health benefits such as improved gut health and reduced inflammation .
Case Study: Fortification of Food Products
In a study published in Frontiers in Nutrition, researchers investigated the incorporation of agalactoglyco peptides into dairy products. The findings indicated that these peptides not only improved the nutritional value but also exhibited potential as functional ingredients that could aid in preventing chronic diseases such as diabetes and hypertension .
Pharmaceutical Applications
Therapeutic Potential
The pharmaceutical applications of this compound are extensive. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents. Research has highlighted its potential use as an antidiabetic agent and in wound healing therapies due to its capacity to promote cellular regeneration and tissue repair .
Case Study: Wound Healing
A significant study demonstrated the efficacy of agalactoglyco peptides in enhancing wound healing processes. In diabetic rats, the application of these peptides resulted in increased re-epithelialization and granulation tissue formation, indicating their potential use in treating chronic wounds . The peptides were shown to stimulate key cellular activities necessary for effective wound healing.
Regenerative Medicine
Cellular Modulation
this compound has been identified as a modulator of various cellular pathways involved in tissue regeneration. It has been shown to enhance the secretion of proangiogenic factors from stem cells, which are crucial for tissue repair and regeneration . This property positions this compound as a promising candidate for regenerative therapies.
Case Study: Stem Cell Therapy
In a collaborative study involving multiple research institutions, this compound was used to pretreat human mesenchymal stem cells before their application in tissue regeneration therapies. The results indicated a significant increase in the secretion of vascular endothelial growth factor (VEGF), which is vital for angiogenesis and tissue repair . This finding underscores the potential of this compound in enhancing the effectiveness of stem cell therapies.
Antimicrobial Applications
Inhibition of Pathogen Growth
Research has also explored the antimicrobial properties of this compound, particularly its effectiveness against various bacterial strains. The compound has been shown to disrupt bacterial communication mechanisms, thereby inhibiting their growth and virulence . This characteristic could be harnessed to develop new antimicrobial agents.
Case Study: Streptococcus pneumoniae
A breakthrough study focused on developing synthetic peptides that mimic this compound's structure demonstrated significant efficacy against Streptococcus pneumoniae. The peptides effectively disrupted bacterial communication, reducing pathogenicity and providing a novel approach to combat antibiotic resistance .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Agalactoglyco peptide involves its interaction with specific molecular targets and pathways . It can modulate cellular processes by binding to receptors and enzymes, thereby influencing biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Agalactoglyco peptide differs from galactose-containing glycopeptides (e.g., Galactoglyco peptide) in its glycosylation pattern. Key structural distinctions include:
| Feature | This compound | Galactoglyco Peptide | Fucosylated Glycopeptide |
|---|---|---|---|
| Core Carbohydrate | N-acetylglucosamine | Galactose + N-acetylglucosamine | Fucose + N-acetylglucosamine |
| Glycosylation Sites | 2–3 | 3–4 | 1–2 |
| Molecular Weight (kDa) | ~8–10 | ~10–12 | ~6–8 |
Computational Analysis of Interactions
Tools such as HPEPDOCK, which predicts peptide-protein interactions, have been employed to model this compound’s binding behavior. For example, global docking simulations (Figure 5A in ) indicate that this compound requires ~30% less computational time for binding predictions compared to bulkier galactosylated peptides, owing to its smaller carbohydrate footprint .
Biological Activity
Agalactoglyco peptide (AGP) is a bioactive compound that has garnered attention for its potential health benefits and biological activities. This article delves into the biological activity of AGP, examining its mechanisms, effects on various health conditions, and relevant case studies.
Overview of this compound
Agalactoglyco peptides are derived from glycoproteins and exhibit various biological activities. These peptides are known for their roles in immunomodulation, anti-inflammatory effects, and potential therapeutic applications in metabolic disorders.
AGPs exert their biological effects through several mechanisms:
- Immunomodulation : AGPs can enhance immune responses by promoting the activity of immune cells such as macrophages and T-cells.
- Antioxidant Activity : These peptides possess antioxidant properties that help mitigate oxidative stress, which is linked to numerous chronic diseases.
- Antimicrobial Effects : AGPs have demonstrated antimicrobial activity against various pathogens, making them potential candidates for developing new antimicrobial agents.
Biological Activities and Health Benefits
The biological activities of AGP can be summarized in the following table:
Case Studies
- Immunomodulatory Effects : A study conducted by Korhonen et al. demonstrated that AGPs could stimulate macrophage activity, leading to enhanced phagocytosis and cytokine production. This suggests their potential use in vaccine formulations to boost immune responses against infections.
- Antioxidant Activity : Research published in Frontiers in Molecular Biosciences indicated that AGPs significantly reduced markers of oxidative stress in animal models. The study highlighted the potential role of AGPs in preventing diseases associated with oxidative damage, such as cardiovascular diseases and diabetes.
- Antimicrobial Properties : A recent investigation revealed that AGPs exhibited strong antibacterial activity against Streptococcus pneumoniae. The peptides disrupted bacterial communication pathways, reducing their virulence and ability to form biofilms, which are critical for pathogenicity.
- Anti-inflammatory Action : A clinical trial assessed the effects of AGP on patients with inflammatory bowel disease (IBD). Results showed a significant reduction in inflammatory markers and improved patient symptoms after administration of AGP-rich supplements.
Research Findings
Recent research has focused on the isolation and characterization of AGPs from various sources, including plant-based proteins and fermented foods. Studies have shown that:
- Source Matters : The biological activity of AGPs varies significantly depending on their source. For instance, those derived from fermented dairy products exhibited stronger immunomodulatory effects compared to plant-derived counterparts.
- Molecular Weight Influence : Lower molecular weight AGPs have been associated with higher biological activities, particularly in terms of antioxidant capacity and ACE-inhibitory effects.
Q & A
Q. What are the primary analytical techniques for characterizing Agalactoglyco peptide’s structural integrity?
To ensure accurate characterization, combine nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of glycosylation patterns with high-resolution mass spectrometry (HR-MS) to confirm molecular weight and purity. Liquid chromatography (LC) paired with tandem MS can resolve post-translational modifications, while circular dichroism (CD) spectroscopy provides insights into secondary structure stability. Cross-validate results using X-ray crystallography or cryo-EM if crystallizable .
Q. How do structural features of this compound influence its bioactivity?
Q. How to structure a manuscript on this compound for high-impact journals?
- Introduction : Contextualize gaps (e.g., "Despite its antimicrobial potential, glycosylation-dependent stability remains uncharacterized...").
- Methods : Detail synthesis protocols, including batch numbers and equipment models for reproducibility.
- Discussion : Contrast findings with prior work (e.g., "Contrary to Smith et al. (2023), our data suggest...") and propose mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
